Diphenyliodonium p-toluenesulfonate

Catalog No.
S1894063
CAS No.
6293-66-9
M.F
C19H17IO3S
M. Wt
452.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyliodonium p-toluenesulfonate

CAS Number

6293-66-9

Product Name

Diphenyliodonium p-toluenesulfonate

IUPAC Name

diphenyliodanium;4-methylbenzenesulfonate

Molecular Formula

C19H17IO3S

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C12H10I.C7H8O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

UMIKAXKFQJWKCV-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2

Diphenyliodonium p-toluenesulfonate is an organoiodine compound with the chemical formula C₁₉H₁₇IO₃S. It is characterized by the presence of a diphenyliodonium cation and a p-toluenesulfonate anion. This compound is notable for its role as a photoinitiator in polymerization processes, particularly in the curing of resins and coatings under ultraviolet light. The iodonium salt structure allows for the generation of reactive species upon exposure to light, facilitating various

  • Photolysis: Upon irradiation with ultraviolet light, it decomposes to generate phenyl radicals and iodine species, which can initiate polymerization reactions in unsaturated monomers .
  • Substitution Reactions: The sulfonate group can be replaced under certain conditions, allowing for functionalization of the compound .
  • Polymerization: It effectively initiates the polymerization of acrylates and other monomers, enhancing the kinetics of these reactions .

Diphenyliodonium p-toluenesulfonate can be synthesized through various methods:

  • Reaction of Iodine and Aromatic Compounds: The synthesis typically involves the reaction of diphenyliodine(III) with p-toluenesulfonic acid under controlled conditions.
  • Direct Synthesis from Iodine Precursors: Utilizing iodine reagents in the presence of aromatic compounds can yield diphenyliodonium salts effectively.
  • Solvent-Free Methods: Recent advancements have led to solvent-free synthesis techniques that improve yield and reduce environmental impact .

Diphenyliodonium p-toluenesulfonate has several important applications:

  • Photoinitiator in Polymer Chemistry: It is widely used in photopolymerization processes for coatings, adhesives, and dental materials.
  • Curing Agents: In combination with other materials, it serves as a curing agent to enhance the mechanical properties of polymers.
  • Material Science: Its ability to initiate polymerization makes it useful in developing new materials with specific properties.

Research into the interactions of diphenyliodonium p-toluenesulfonate with various substrates reveals its effectiveness as a photoinitiator. Studies have shown that it can enhance the polymerization rates of acrylates and other monomers significantly when exposed to ultraviolet light. Additionally, its interactions with different solvents and additives have been explored to optimize its performance in various applications .

Several compounds share similarities with diphenyliodonium p-toluenesulfonate, particularly within the family of diaryliodonium salts. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Diphenyliodonium FluoborateContains fluoborate anionOften used in photopolymerization
Triphenyliodonium TetrafluoroborateContains tetrafluoroborate anionKnown for high stability and reactivity
Bis(4-methylphenyl)iodonium ChlorideContains chloride anionExhibits different solubility properties

Diphenyliodonium p-toluenesulfonate stands out due to its specific application as a photoinitiator and its unique ability to facilitate rapid polymerization under light exposure.

Related CAS

10182-84-0 (Parent)

Other CAS

6293-66-9

Dates

Modify: 2023-08-16

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